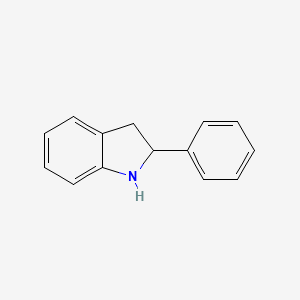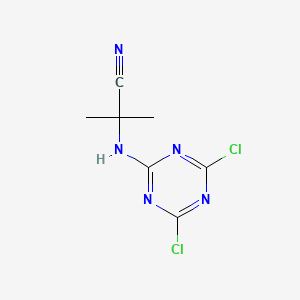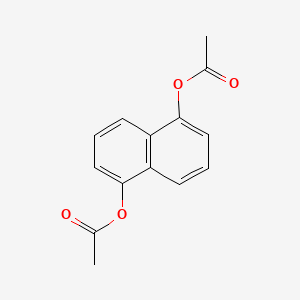
Silver acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver acrylate, also known as silver (I) acrylate, is an organic silver compound with the chemical formula C₃H₃AgO₂. It appears as a pale yellow crystalline or powdery substance with a strong, irritating odor. This compound is sensitive to light and heat, decomposing under these conditions. This compound is primarily used in organic synthesis reactions as a catalyst, reagent, and intermediate for cross-linking agents .
Métodos De Preparación
Silver acrylate is typically synthesized through the reaction of acrylic acid with silver salts, such as silver nitrate. The general preparation steps are as follows :
- Dissolve acrylic acid in an appropriate solvent, such as anhydrous alcohol.
- Dissolve silver nitrate in another container.
- Slowly add the silver nitrate solution to the acrylic acid solution while stirring the mixture.
- Filter or crystallize the product to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Silver acrylate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to metallic silver or oxidized to other silver compounds.
Polymerization: this compound can polymerize to form polyacrylates, which are used in various applications like coatings and adhesives.
Common reagents and conditions used in these reactions include halogens for substitution reactions and radical initiators for polymerization. Major products formed from these reactions include halogenated acrylates and polyacrylates.
Aplicaciones Científicas De Investigación
Silver acrylate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst and reagent in organic synthesis reactions.
Biology: Employed in the preparation of silver nanoparticles, which have antimicrobial properties.
Medicine: Utilized in the development of antimicrobial coatings and materials for medical devices.
Mecanismo De Acción
The antimicrobial action of silver acrylate is primarily due to the release of silver ions (Ag⁺), which can bind to bacterial cell membranes through interactions with thiol groups in membrane proteins. This binding disrupts the bacterial cell membrane, inhibits DNA replication, and ultimately leads to cell death . Additionally, silver nanoparticles formed from this compound can penetrate bacterial cells, generating reactive oxygen species (ROS) that further damage cellular components .
Comparación Con Compuestos Similares
Silver acrylate can be compared to other acrylate compounds, such as:
Methyl acrylate: A simpler acrylate ester used in polymer production.
Ethyl acrylate: Another acrylate ester with similar applications in polymer synthesis.
Methacrylate compounds: These include methyl methacrylate and ethyl methacrylate, which are used in the production of polymethyl methacrylate (PMMA) and other polymers.
This compound is unique due to its incorporation of silver, which imparts antimicrobial properties and makes it suitable for specialized applications in medicine and electronics.
Propiedades
Número CAS |
5651-26-3 |
|---|---|
Fórmula molecular |
C3H4AgO2 |
Peso molecular |
179.93 g/mol |
Nombre IUPAC |
prop-2-enoic acid;silver |
InChI |
InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
Clave InChI |
GBUDNGCDDQUCJV-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[Ag+] |
SMILES canónico |
C=CC(=O)O.[Ag] |
Key on ui other cas no. |
5651-26-3 |
Números CAS relacionados |
79-10-7 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)











